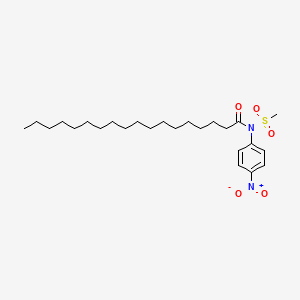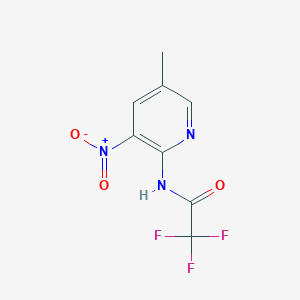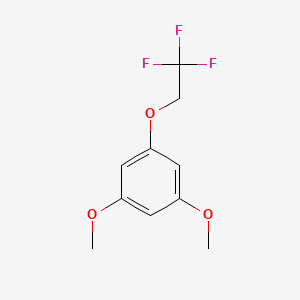
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene: is an organic compound with the molecular formula C10H11F3O3 It is a derivative of benzene, where two methoxy groups and one trifluoroethoxy group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene can be synthesized through a multi-step process involving the introduction of methoxy and trifluoroethoxy groups to a benzene ring. One common method involves the following steps:
Methoxylation: Starting with a benzene derivative, methoxy groups are introduced using methanol and an acid catalyst.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced using a trifluoroethanol derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoroethoxy group can be reduced under specific conditions to form simpler derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and trifluoroethoxy groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of simpler derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The electron-donating methoxy groups and electron-withdrawing trifluoroethoxy group create a unique electronic environment that can affect the compound’s behavior in chemical and biological systems.
Comparación Con Compuestos Similares
1,3-Dimethoxybenzene: Lacks the trifluoroethoxy group, making it less electron-withdrawing.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a bromine atom instead of methoxy groups, altering its reactivity.
1,2,3-Trimethoxybenzene: Contains three methoxy groups, providing different electronic properties.
Uniqueness: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of methoxy and trifluoroethoxy groups, which create a distinct electronic environment and influence its reactivity and potential applications. The presence of the trifluoroethoxy group enhances its lipophilicity and electron-withdrawing nature, making it valuable in various chemical and biological contexts.
Propiedades
Número CAS |
60319-13-3 |
|---|---|
Fórmula molecular |
C10H11F3O3 |
Peso molecular |
236.19 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H11F3O3/c1-14-7-3-8(15-2)5-9(4-7)16-6-10(11,12)13/h3-5H,6H2,1-2H3 |
Clave InChI |
AQXKDEROWSBMCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)OCC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


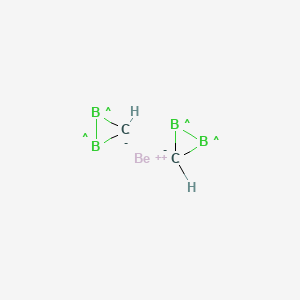
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)



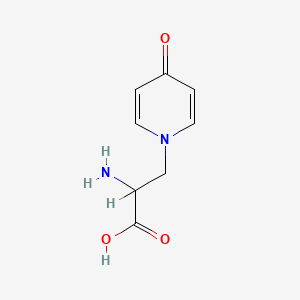
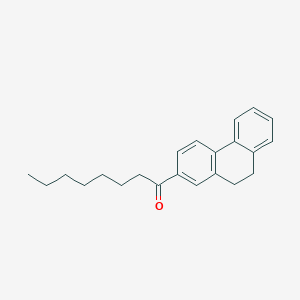


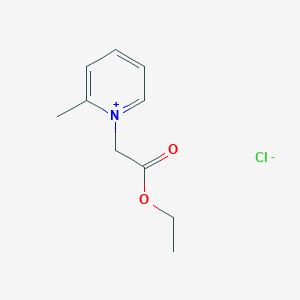
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
